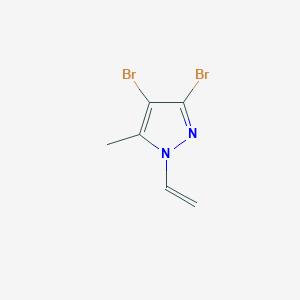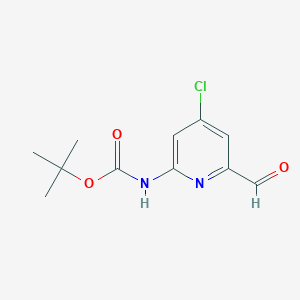
3-(5-Fluoro-3,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Fluoro-3,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. This compound, in particular, features a quinoline core structure substituted with a 5-fluoro-3,4-dimethyl-3,4-dihydroisoquinolin-1-yl group, which imparts unique chemical and biological properties.
准备方法
The synthesis of 3-(5-Fluoro-3,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors followed by functional group modifications. For instance, the synthesis may start with the preparation of a quinoline derivative, which is then subjected to nucleophilic substitution reactions to introduce the fluoro and dimethyl groups. The final step often involves the cyclization of the intermediate to form the dihydroisoquinoline ring .
Industrial production methods for such compounds often involve optimization of reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to facilitate the desired transformations efficiently .
化学反应分析
3-(5-Fluoro-3,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring, enhancing its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the treatment of infectious diseases and cancer.
Industry: The compound can be used in the development of agrochemicals and as a component in materials science.
作用机制
The mechanism of action of 3-(5-Fluoro-3,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
相似化合物的比较
Similar compounds to 3-(5-Fluoro-3,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline include other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core structure.
Mefloquine: Another antimalarial agent with a fluorinated quinoline structure.
Camptothecin: A quinoline alkaloid with anticancer properties.
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
属性
CAS 编号 |
919786-39-3 |
|---|---|
分子式 |
C20H17FN2 |
分子量 |
304.4 g/mol |
IUPAC 名称 |
5-fluoro-3,4-dimethyl-1-quinolin-3-yl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C20H17FN2/c1-12-13(2)23-20(16-7-5-8-17(21)19(12)16)15-10-14-6-3-4-9-18(14)22-11-15/h3-13H,1-2H3 |
InChI 键 |
INJFTAYADQUFCT-UHFFFAOYSA-N |
规范 SMILES |
CC1C(N=C(C2=C1C(=CC=C2)F)C3=CC4=CC=CC=C4N=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine](/img/structure/B14188999.png)
![1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B14189003.png)




![4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14189027.png)


![5-Ethoxythieno[3,2-b]pyridin-7(4H)-one](/img/structure/B14189055.png)
![3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide](/img/structure/B14189060.png)

